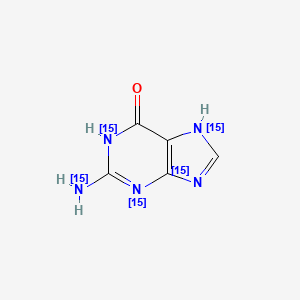

Guanine-15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

156.09 g/mol |

IUPAC Name |

2-(15N)azanyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1 |

InChI Key |

UYTPUPDQBNUYGX-CIKZIQIKSA-N |

Isomeric SMILES |

C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2] |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Guanine-15N5 and its chemical structure?

Guanine-15N5: A Technical Guide for Researchers

Introduction

This compound is a stable isotope-labeled form of guanine, a fundamental purine base found in DNA and RNA.[1][2] In this molecule, all five nitrogen atoms have been enriched with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic substitution makes this compound an invaluable tool in various research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use allows for the precise tracking and characterization of guanine and its derivatives in complex biological systems.

Chemical Structure

The chemical structure of this compound is identical to that of natural guanine, with the exception of the isotopic composition of its nitrogen atoms. The molecule consists of a fused pyrimidine-imidazole ring system. The systematic IUPAC name for this compound is 2-(amino-¹⁵N)-1,7-dihydro-6H-purin-6-one-1,3,7,9-¹⁵N₄. The ¹⁵N labels are located at positions 1, 3, 7, and 9 within the purine ring structure, as well as in the exocyclic amino group at position 2.

Quantitative and Physical Data

The key properties of this compound are summarized in the table below. These values are essential for experimental design, including sample preparation and analytical calculations.

| Property | Value | Source(s) |

| CAS Number | 168566-53-8 | |

| Molecular Formula | C₅H₅[¹⁵N]₅O | |

| Molecular Weight | ~156.09 g/mol | |

| Isotopic Purity | ≥ 98% atom ¹⁵N | |

| Chemical Purity | ≥ 98% | |

| Appearance | White to Pale Yellow Solid | |

| Solubility | - Slightly soluble in Acetonitrile (0.1-1 mg/ml)- Sparingly soluble in Water (1-10 mg/ml)- Soluble in Aqueous Base (Slightly) | |

| Storage Conditions | Store at room temperature or 2-8°C, away from light and moisture. | |

| Stability | ≥ 4 years under proper storage conditions. |

Experimental Protocols

This compound is frequently utilized in NMR spectroscopy to study the structure, dynamics, and interactions of nucleic acids (DNA and RNA). Below is a representative protocol for a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, a common application for ¹⁵N-labeled compounds.

Protocol: 2D ¹⁵N-¹H HSQC NMR for Nucleic Acid Analysis

Objective: To obtain a 2D correlation spectrum of a ¹⁵N-labeled DNA or RNA sample to observe the chemical environments of the guanine nitrogens and their attached protons.

1. Sample Preparation:

-

Synthesis/Incorporation: Synthesize the DNA or RNA oligonucleotide of interest using this compound phosphoramidite as one of the building blocks. Alternatively, for larger RNA molecules, express the RNA in vitro using ¹⁵N-labeled Guanosine Triphosphate (GTP).

-

Purification: Purify the labeled nucleic acid using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Buffer Preparation: Dissolve the purified sample in a suitable NMR buffer. A typical buffer might be 25 mM sodium phosphate, 25 mM NaCl, at pH 6.0-6.5. The lower pH range helps to slow the exchange rate of imino protons with the solvent.

-

Final Sample: The final sample concentration should be between 0.5 and 1 mM. Add 5-10% Deuterium Oxide (D₂O) to the final volume for the spectrometer's lock system. The final volume should be approximately 400-600 µL for standard NMR tubes.

2. NMR Spectrometer Setup:

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

-

Tuning and Matching: Insert the sample and tune the probe for the ¹H and ¹⁵N frequencies.

-

Locking and Shimming: Lock onto the D₂O signal and perform shimming to optimize the magnetic field homogeneity.

-

Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels.

3. Data Acquisition:

-

Experiment Selection: Load a standard 2D ¹⁵N-¹H HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on Bruker systems), which is designed for sensitivity enhancement and includes water suppression.

-

Spectral Parameters:

-

Set the ¹H carrier frequency (offset) on the water resonance.

-

Set the ¹⁵N carrier frequency to the center of the expected guanine nitrogen chemical shift range (approximately 150-160 ppm for imino nitrogens, but a wider range may be needed to observe all sites).

-

Define the spectral widths for both ¹H (e.g., 16 ppm) and ¹⁵N (e.g., 40-50 ppm) dimensions to encompass all expected signals.

-

-

Acquisition: Run the experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing and Analysis:

-

Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.

-

Analysis: The resulting 2D spectrum will show correlations (peaks) between each ¹⁵N nucleus and its directly bonded proton(s). For guanine, this allows for the observation of imino (N1-H) and amino (N2-H₂) groups, providing insights into base pairing, hydrogen bonding, and structural perturbations upon ligand binding.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of Guanine with all five nitrogen atoms labeled as ¹⁵N.

Experimental Workflow for ¹⁵N HSQC NMR

Caption: A typical workflow for a biomolecular NMR experiment using ¹⁵N-labeled guanine.

References

Exploring Guanine Metabolism with ¹⁵N Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of ¹⁵N labeled compounds in the study of guanine metabolism. Guanine, a fundamental component of nucleic acids and a key player in cellular signaling and energy metabolism, has complex metabolic pathways that are often dysregulated in disease states, including cancer and neurological disorders. The use of stable isotope labeling with ¹⁵N offers a powerful and safe methodology to trace the fate of guanine and its derivatives in biological systems, enabling precise quantification of metabolic fluxes and elucidation of enzymatic mechanisms. This guide details the core metabolic pathways, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the described processes to facilitate a deeper understanding and practical application of these techniques in research and drug development.

Guanine Metabolic Pathways

Guanine metabolism can be broadly divided into three interconnected processes: de novo synthesis, the salvage pathway, and catabolism. Understanding these pathways is crucial for interpreting data from ¹⁵N labeling studies.

1.1. De Novo Purine Synthesis

The de novo synthesis pathway builds purine nucleotides from simple precursors. This multi-step process, occurring in the cytoplasm, culminates in the formation of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to GMP is a critical two-step process involving IMP dehydrogenase (IMPDH), which catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP), followed by the amination of XMP to GMP by GMP synthase, utilizing glutamine as the nitrogen donor.

1.2. The Salvage Pathway

The salvage pathway is a highly efficient mechanism for recycling purine bases and nucleosides that are released from the breakdown of nucleic acids and nucleotides. This pathway is particularly important in tissues with high energy demands and limited de novo synthesis capacity. The key enzyme in guanine salvage is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP.

1.3. Guanine Catabolism

Excess guanine and guanosine are directed towards catabolic pathways for degradation and excretion. Guanosine is first converted to guanine by purine nucleoside phosphorylase (PNP). Guanine is then deaminated by guanine deaminase (GDA), also known as guanase, to form xanthine. Xanthine is subsequently oxidized by xanthine oxidase to uric acid, the final product of purine degradation in humans, which is then excreted in the urine.

Below are diagrams illustrating the core guanine metabolic pathways.

Quantitative Data from ¹⁵N Labeling Studies

The use of ¹⁵N-labeled guanine and its precursors allows for the precise measurement of enzyme kinetics and metabolic fluxes. This quantitative data is essential for understanding the regulation of guanine metabolism and identifying potential targets for therapeutic intervention.

Enzyme Kinetic Parameters

The following tables summarize key kinetic parameters for the primary enzymes involved in guanine salvage and catabolism.

Table 1: Kinetic Parameters of Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Guanine | 1.5 - 8 | 6.0 - 12 | [1] |

| Hypoxanthine | 6 - 12 | 4.0 - 8 | [1] |

| PRPP | 17 - 50 | - | [2] |

Table 2: Kinetic Parameters of Guanine Deaminase (GDA)

| Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Bovine Brain | Guanine | 6.2 ± 0.2 | 1.36 ± 0.04 | |

| Human (recombinant) | Guanine | 12 ± 9 | - | |

| Rabbit Liver | Guanine | 12.5 | - |

Metabolite Concentrations and Excretion Rates

Quantitative analysis of guanine and its metabolites in biological fluids provides insights into the overall flux through the different metabolic pathways.

Table 3: Urinary Excretion of Guanine and its Metabolites in Healthy Humans

| Metabolite | Mean Excretion (nmol/24h) | 95% Confidence Interval (nmol/24h) | Percentage of Total 8-hydroxylated Guanine Species | Reference |

| Guanine | 212 | 178 - 248 | - | |

| 8-oxo-Guanine | - | - | 64% | |

| 8-oxo-Guanosine | - | - | 23% | |

| 8-oxo-deoxyguanosine | - | - | 13% |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ¹⁵N-labeled compounds to study guanine metabolism.

¹⁵N Labeling of Mammalian Cells in Culture

Objective: To incorporate ¹⁵N into the cellular nucleotide pool for downstream analysis by mass spectrometry or NMR.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

¹⁵N-labeled guanine or a suitable ¹⁵N-labeled precursor (e.g., [¹⁵N₅]-Guanine, ¹⁵NH₄Cl)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge

Protocol:

-

Culture cells in standard medium to the desired confluency.

-

Prepare the labeling medium by supplementing standard medium (lacking the unlabeled counterpart) with the ¹⁵N-labeled compound. For example, use a custom DMEM formulation lacking guanine and supplement it with [¹⁵N₅]-Guanine to a final concentration of 10-50 µM. If using a general nitrogen source like ¹⁵NH₄Cl, replace the standard ammonium salt in the medium.

-

Aspirate the standard medium from the cells and wash twice with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a time course determined by the experimental goals. For steady-state labeling, this may require several cell doublings. For pulse-chase experiments, a shorter incubation period is followed by a switch back to unlabeled medium.

-

To harvest, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a small volume of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and proceed immediately to metabolite extraction.

Metabolite Extraction for LC-MS Analysis

Objective: To efficiently extract polar metabolites, including guanine and its derivatives, from labeled cells while quenching metabolic activity.

Materials:

-

Harvested cell pellet

-

80% Methanol (pre-chilled to -80°C)

-

Liquid nitrogen

-

Centrifuge capable of reaching 20,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Protocol:

-

Place the cell pellet on dry ice.

-

Add 1 mL of pre-chilled 80% methanol to the cell pellet.

-

Immediately snap-freeze the tube in liquid nitrogen.

-

Thaw the sample on ice.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

-

Store the dried metabolite extract at -80°C until analysis.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) immediately before LC-MS/MS analysis.

LC-MS/MS Analysis of ¹⁵N-Labeled Guanine Metabolites

Objective: To separate and quantify ¹⁵N-labeled guanine and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters (Example):

-

Column: A reverse-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Parameters (Example for a Triple Quadrupole):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Set up transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of guanine and its metabolites. For example:

-

Guanine (¹⁴N): m/z 152.1 -> 135.1

-

Guanine (¹⁵N₅): m/z 157.1 -> 140.1

-

Xanthine (¹⁴N): m/z 153.1 -> 136.1

-

Xanthine (¹⁵N₄): m/z 157.1 -> 140.1

-

-

Collision Energy and other source parameters: Optimize for each specific compound and instrument.

NMR Spectroscopy of ¹⁵N-Labeled Metabolites

Objective: To identify and quantify ¹⁵N-labeled metabolites and determine the position of the ¹⁵N label.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

-

Reconstitute the lyophilized metabolite extract in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

-

Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

-

Transfer the sample to an NMR tube.

NMR Experiments:

-

1D ¹H NMR: To obtain a general overview of the metabolite profile.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for observing correlations between protons and their directly attached ¹⁵N nuclei. This allows for the identification of ¹⁵N-labeled compounds and can provide information on the specific nitrogen atoms that are labeled.

-

2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations between protons and ¹⁵N atoms, which can aid in the structural elucidation of unknown metabolites.

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Identify metabolites by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB) and to authentic standards.

-

Quantify the metabolites by integrating the peak areas relative to the internal standard.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the study of guanine metabolism.

Conclusion

The use of ¹⁵N labeled compounds provides a robust and versatile toolkit for the detailed investigation of guanine metabolism. The methodologies outlined in this guide, from cell labeling to advanced analytical techniques, empower researchers to dissect the intricate network of guanine synthesis, salvage, and catabolism. The quantitative data derived from these experiments are invaluable for understanding the metabolic reprogramming that occurs in various diseases and for the development of novel therapeutic strategies that target these pathways. As analytical technologies continue to advance, the precision and scope of ¹⁵N-based metabolic studies will undoubtedly expand, offering even deeper insights into the critical role of guanine in cellular physiology and pathology.

References

The Principle and Application of Guanine-¹⁵N₅ in NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-level insights into the structure, dynamics, and interactions of biomolecules. In the study of nucleic acids, particularly guanine-rich sequences like G-quadruplexes and RNA, the use of stable isotope labeling is indispensable for enhancing spectral resolution and sensitivity.[1] Guanine, with its five nitrogen atoms, offers multiple sites for isotopic enrichment. This guide focuses on the principles and utilization of Guanine-¹⁵N₅, where all five nitrogen atoms are substituted with the NMR-active ¹⁵N isotope, in NMR spectroscopy for drug discovery and structural biology.

Guanine-¹⁵N₅ serves as a powerful probe in NMR studies, as the ¹⁵N nucleus has a nuclear spin of 1/2, leading to sharp and well-resolved peaks, unlike the quadrupolar and often broad signals from the more abundant ¹⁴N isotope. This isotopic enrichment is crucial for overcoming the inherent challenges of NMR in studying large biomolecules, such as low chemical shift dispersion and signal overlap.[2]

Core Principles of Guanine-¹⁵N₅ in NMR Spectroscopy

The fundamental principle behind using ¹⁵N-labeled guanine in NMR is the ability to perform heteronuclear correlation experiments, most commonly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This two-dimensional NMR technique correlates the chemical shift of a ¹⁵N nucleus with that of its directly bonded proton.[3][4] In the context of guanine, this allows for the unambiguous assignment of imino (H1) and amino (H2) protons, which are critical for determining the structure and stability of nucleic acid structures like G-quadruplexes.[5]

The imino protons of guanines involved in Hoogsteen hydrogen bonds within G-tetrads give rise to characteristic chemical shifts in the 10.5-12 ppm region of the ¹H NMR spectrum. By using ¹⁵N-labeled guanine, each imino proton signal in the ¹H spectrum can be correlated to its corresponding ¹⁵N signal in the HSQC spectrum, providing a unique fingerprint of the G-quadruplex structure. Changes in the chemical environment of these nuclei upon ligand binding, changes in ionic conditions, or structural rearrangements result in perturbations of these chemical shifts, providing valuable information on the site and nature of the interaction.

Applications in Research and Drug Development

The use of ¹⁵N-labeled guanine in NMR spectroscopy has significant applications in academic research and the pharmaceutical industry:

-

High-Resolution Structure Determination: Site-specific or uniform ¹⁵N labeling of guanine is instrumental in the complete resonance assignment of G-quadruplexes and other guanine-rich nucleic acids, a prerequisite for determining their three-dimensional structures in solution.

-

Ligand Screening and Binding Site Identification: NMR-based screening of small molecule libraries is a powerful method for identifying compounds that bind to nucleic acid targets. By monitoring the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled nucleic acid upon the addition of a potential ligand, researchers can identify binders and map the binding site at the residue level.

-

Characterization of Molecular Interactions: The magnitude of chemical shift changes can be used to determine the dissociation constant (Kd) of a ligand-nucleic acid complex, providing quantitative information about binding affinity.

-

Studying Molecular Dynamics: ¹⁵N NMR relaxation experiments can provide insights into the dynamic processes occurring within a nucleic acid on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding the conformational flexibility and functional mechanisms of these biomolecules.

Experimental Protocols

Synthesis of ¹⁵N-Labeled Guanine Nucleosides

While Guanine-¹⁵N₅ is commercially available, site-specific labeling is often desired for unambiguous assignments in larger molecules. The synthesis of specifically ¹⁵N-labeled guanosine can be achieved through chemical synthesis. For example, [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine can be synthesized and then converted to the corresponding guanosine derivatives. Another approach involves the chemoenzymatic synthesis of selectively labeled [9-¹⁵N]-Guanine, which is then grafted onto a labeled ribose to produce [9-¹⁵N]-GTP. Biosynthesis in E. coli cultured with ¹⁵NH₄Cl is a cost-effective method for producing uniformly ¹⁵N-labeled single-stranded DNA for G-quadruplex studies.

NMR Sample Preparation for G-Quadruplexes

A well-prepared sample is critical for obtaining high-quality NMR data. The following is a general protocol for preparing a ¹⁵N-labeled G-quadruplex sample:

-

Dissolution: Lyophilized, purified ¹⁵N-labeled DNA is dissolved in an appropriate NMR buffer. A common buffer is 25 mM potassium phosphate with 75-95 mM KCl at pH 7.0.

-

Solvent: For experiments observing exchangeable protons (like imino protons), the sample is prepared in 90% H₂O / 10% D₂O. For experiments observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.

-

Concentration: The final DNA concentration for NMR is typically in the range of 0.1 to 3 mM.

-

Annealing: To ensure proper folding into the G-quadruplex structure, the DNA solution is heated to 95°C for 10-15 minutes and then slowly cooled to room temperature.

-

Quality Control: A 1D ¹H NMR spectrum is acquired to confirm the formation of the G-quadruplex structure, characterized by the presence of imino proton resonances between 10.5 and 12 ppm.

¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a cornerstone experiment for studying ¹⁵N-labeled nucleic acids. The pulse sequence transfers magnetization from protons to the directly attached ¹⁵N nuclei, allows the ¹⁵N chemical shift to evolve, and then transfers the magnetization back to the protons for detection.

General Parameters for a ¹H-¹⁵N HSQC on a Bruker Spectrometer:

| Parameter | Value | Description |

| Pulse Program | hsqcetf3gpsi2 | Sensitivity-enhanced with water flip-back. |

| Spectrometer Frequency | 600 MHz or higher | Higher fields provide better resolution. |

| Temperature | 298 K (25 °C) | Can be varied to study stability. |

| ¹H Spectral Width | 12-16 ppm | Centered around the water resonance (approx. 4.7 ppm). |

| ¹⁵N Spectral Width | 30-40 ppm | Centered around 115-120 ppm for amide nitrogens. |

| Number of Scans | 8-64 | Dependent on sample concentration. |

| Number of Points (t₂) | 2048 | Direct dimension (¹H). |

| Number of Increments (t₁) | 128-256 | Indirect dimension (¹⁵N). |

| Relaxation Delay | 1.5 - 2.0 s |

Ligand Titration and Chemical Shift Perturbation (CSP) Analysis

To study the interaction of a ligand with a ¹⁵N-labeled G-quadruplex, a titration experiment is performed, and changes in the ¹H-¹⁵N HSQC spectrum are monitored.

-

Initial Spectrum: A reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled G-quadruplex is recorded.

-

Ligand Addition: Small aliquots of a concentrated stock solution of the ligand are added stepwise to the NMR sample.

-

Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the ligand.

-

Data Analysis: The chemical shifts of the cross-peaks are monitored. Changes in chemical shifts (Chemical Shift Perturbations or CSPs) indicate interaction. The magnitude of the CSP for each residue can be calculated using the following formula, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2 for ¹⁵N).

CSP = sqrt( (ΔδH)² + (α * ΔδN)² )

-

Binding Site Mapping: Residues with significant CSPs are likely at or near the ligand binding site.

-

Affinity Determination: If the interaction is in the fast exchange regime on the NMR timescale (typically for Kd > ~3 µM), the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.

Data Presentation

Quantitative data from ligand titration experiments should be summarized in a clear and structured manner.

Table 1: Chemical Shift Perturbations (CSPs) of G-quadruplex Imino Protons upon Ligand Binding

| Guanine Residue | Free ¹H (ppm) | Free ¹⁵N (ppm) | Bound ¹H (ppm) | Bound ¹⁵N (ppm) | ΔδH (ppm) | ΔδN (ppm) | CSP (ppm) |

| G3 | 11.25 | 145.3 | 11.45 | 145.8 | 0.20 | 0.5 | 0.21 |

| G5 | 11.80 | 146.1 | 12.10 | 147.0 | 0.30 | 0.9 | 0.33 |

| G8 | 10.95 | 144.5 | 10.98 | 144.6 | 0.03 | 0.1 | 0.03 |

| G12 | 11.50 | 145.9 | 11.52 | 146.0 | 0.02 | 0.1 | 0.02 |

| ... | ... | ... | ... | ... | ... | ... | ... |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow for G-Quadruplex Structure Determination

Caption: Workflow for G-quadruplex structure determination using ¹⁵N-labeled guanine.

Experimental Workflow for NMR-based Ligand Screening

Caption: Workflow for ligand screening against a G-quadruplex using ¹⁵N HSQC.

Conclusion

The use of Guanine-¹⁵N₅ and other ¹⁵N-labeling schemes for guanine is a cornerstone of modern NMR spectroscopy for the study of nucleic acids. It provides an unparalleled level of detail about the structure, dynamics, and interactions of these important biomolecules. For researchers in structural biology and drug development, mastering these techniques is essential for elucidating the mechanisms of action of nucleic acid-targeting drugs and for the rational design of new therapeutic agents. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of ¹⁵N-labeled guanine NMR in these endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of Guanine-15N5 Labeled Nucleotides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled nucleotides, particularly those incorporating the stable isotope ¹⁵N, are invaluable tools in biomedical research and drug development. They serve as probes in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of nucleic acids and their protein complexes. Furthermore, they are utilized as internal standards in mass spectrometry-based quantitative studies of nucleotide metabolism and cellular signaling. This application note provides detailed protocols for the enzymatic synthesis of guanine nucleotides specifically labeled with ¹⁵N at all five nitrogen positions (Guanine-¹⁵N₅), offering a robust and efficient alternative to chemical synthesis.

Two primary enzymatic strategies are presented: a salvage pathway-based approach starting from ¹⁵N-labeled Inosine Monophosphate (IMP) and a more complex de novo synthesis pathway engineering approach. The choice of method depends on the desired scale, available starting materials, and the required isotopic enrichment.

Data Presentation

The following tables summarize key quantitative data associated with the enzymatic synthesis of ¹⁵N-labeled guanine nucleotides.

Table 1: Isotopic Enrichment and Yields of Enzymatic Synthesis Methods

| Labeling Strategy | Starting Materials | Key Enzymes | Isotopic Enrichment of Guanine | Reported Yield | Reference |

| Salvage Pathway | IMP, ¹⁵NH₄Cl, ATP | IMP Dehydrogenase, GMP Synthetase | > 98 at.% ¹⁵N at the 2-amino group | Not explicitly stated for full ¹⁵N₅ | [1] |

| De novo Synthesis | Glucose, ¹⁵NH₄Cl, ¹⁵N-Glutamine, Serine, CO₂ | Multi-enzyme cascade (24-28 enzymes) | Uniform ¹⁵N labeling | Up to 66% for U-¹³C,¹⁵N-GTP; 24% for U-¹⁵N-GTP | [2] |

Table 2: Key Enzymes and their Functions in Guanine Nucleotide Synthesis

| Enzyme | Abbreviation | Function in Guanine Synthesis |

| Inosine-5'-monophosphate dehydrogenase | IMPDH | Catalyzes the NAD⁺-dependent oxidation of IMP to Xanthosine-5'-monophosphate (XMP). This is the rate-limiting step in de novo GMP synthesis.[3][4] |

| Guanosine-5'-monophosphate synthetase | GMP Synthetase | Catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine or ammonia as the nitrogen donor.[5] |

| Adenylate Kinase | AK | Interconverts adenine nucleotides (AMP, ADP, ATP) to maintain energy balance in the reaction. |

| Creatine Kinase | CK | Part of an ATP regeneration system, often used in in vitro synthesis to replenish ATP. |

| Guanylate Kinase | GK | Phosphorylates GMP to GDP. |

| Nucleoside Diphosphate Kinase | NDK | Phosphorylates GDP to GTP. |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [2-amino-¹⁵N]-Guanosine Monophosphate (GMP) from Inosine Monophosphate (IMP)

This protocol focuses on labeling the 2-amino group of guanine and can be adapted for full ¹⁵N₅ labeling if ¹⁵N₅-IMP is used as a starting material.

Materials:

-

Inosine-5'-monophosphate (IMP) sodium salt

-

[¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, >99 at.% ¹⁵N)

-

Adenosine-5'-triphosphate (ATP) disodium salt

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

L-Glutamine

-

Creatine phosphate

-

Recombinant IMP Dehydrogenase (IMPDH)

-

Recombinant GMP Synthetase

-

Adenylate Kinase

-

Creatine Kinase

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 0.5 M HCl

-

Neutralization Solution: 0.5 M NaOH

-

High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange or reverse-phase C18 column.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in the Reaction Buffer:

-

5 mM IMP

-

20 mM ¹⁵NH₄Cl

-

10 mM ATP

-

5 mM NAD⁺

-

10 mM L-Glutamine

-

20 mM Creatine phosphate

-

Enzymes: Add IMPDH, GMP Synthetase, Adenylate Kinase, and Creatine Kinase to optimized concentrations (typically in the range of 0.1 - 1 U/mL).

-

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.

-

Reaction Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of Quenching Solution.

-

Neutralization and Preparation for Purification: Neutralize the quenched reaction mixture with an equivalent amount of Neutralization Solution. Centrifuge the mixture to pellet any precipitated protein.

-

Purification: Purify the ¹⁵N-labeled GMP from the reaction mixture using preparative HPLC.

-

Column: Anion-exchange or reverse-phase C18 column.

-

Mobile Phase: A gradient of a low concentration buffer (e.g., 50 mM potassium phosphate, pH 7.0) and a high salt buffer (e.g., 50 mM potassium phosphate, 1 M KCl, pH 7.0) or an acetonitrile gradient for reverse-phase.

-

Detection: UV absorbance at 254 nm.

-

-

Product Analysis: Collect the fractions corresponding to the GMP peak. Confirm the identity and purity of the product by mass spectrometry and NMR. The isotopic enrichment can be determined by mass spectrometry.

Protocol 2: De Novo Enzymatic Synthesis of Uniformly ¹⁵N-Labeled Guanosine Triphosphate (GTP)

This protocol outlines a one-pot reaction that recapitulates the de novo purine biosynthesis pathway. It requires a larger set of purified enzymes.

Materials:

-

D-Glucose

-

[¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, >99 at.% ¹⁵N)

-

[¹⁵N]-L-Glutamine (>99 at.% ¹⁵N)

-

L-Serine

-

Potassium bicarbonate (KHCO₃)

-

α-Ketoglutarate

-

Creatine phosphate

-

Catalytic amounts of ATP, dATP, NADP⁺, Fumarate, and Tetrahydrofolate (THF)

-

A mixture of ~24-28 recombinant enzymes from the pentose phosphate and de novo purine synthesis pathways, as well as cofactor regeneration systems.

-

Reaction Buffer: Typically a buffered solution at physiological pH (e.g., 7.5) containing necessary cofactors and salts.

-

Purification reagents as described in Protocol 1.

Procedure:

-

Enzyme and Reagent Preparation: Prepare a master mix of all the required enzymes in the Reaction Buffer. Prepare a separate solution of the substrates and cofactors.

-

Reaction Initiation: Combine the enzyme master mix with the substrate and cofactor solution to initiate the reaction. The final concentrations of the labeled precursors are typically in the millimolar range (e.g., 1-10 mM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction can take 24-48 hours to reach completion.

-

Monitoring: Monitor the formation of GTP by HPLC at regular intervals.

-

Purification and Analysis: Once the reaction is complete, purify the U-¹⁵N-GTP using a similar HPLC-based method as described in Protocol 1. Analyze the final product for purity and isotopic enrichment using mass spectrometry and NMR.

Mandatory Visualizations

Caption: Enzymatic conversion of IMP to ¹⁵N-labeled GMP.

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

Enzymatic synthesis provides a powerful and highly specific method for the production of ¹⁵N₅-labeled guanine nucleotides. The protocols outlined in this application note offer two distinct strategies to achieve high levels of isotopic incorporation. The choice between the salvage pathway and the de novo synthesis approach will depend on the specific needs and resources of the research laboratory. Proper execution of these protocols, coupled with robust analytical and purification techniques, will yield high-quality labeled nucleotides essential for advanced biochemical and biomedical research.

References

- 1. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway engineered enzymatic de novo purine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis of Guanine-15N5 Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of nucleic acids is an indispensable tool for investigating their structure, dynamics, and interactions with other molecules. The incorporation of isotopes such as 13C, 15N, and 2H allows for detailed studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Guanine, with its five nitrogen atoms, is a particularly rich target for 15N labeling. The chemical synthesis of Guanine-15N5 phosphoramidites provides the building blocks for the site-specific incorporation of these labeled nucleosides into synthetic RNA and DNA oligonucleotides. This enables precise probing of local structure and function, which is crucial for understanding biological mechanisms and for the development of novel nucleic acid-based therapeutics.

Overall Synthesis Strategy

The chemical synthesis of this compound phosphoramidite is a multi-step process that begins with the construction of the 15N5-labeled guanine base, followed by its conversion to the corresponding protected nucleoside, and finally, phosphitylation to yield the desired phosphoramidite. The general workflow is outlined below.

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of 15N5-Guanine

This protocol is a representative procedure for the synthesis of guanine labeled with 15N at the N1, N7, and amino positions, which can be adapted for full 15N5 labeling by using fully labeled precursors. The synthesis starts from 4-amino-6-hydroxy-2-mercaptopyrimidine.[1]

1. Synthesis of [5‐15N]‐5,6‐diamino‐2‐thioxo‐1,2‐dihydro‐4(3H)‐pyrimidinone:

-

Weigh 0.805 g (5.0 mmol) of 4‐amino‐6‐hydroxy‐2‐mercaptopyrimidine monohydrate into a 100-ml round-bottom flask with a stir bar.

-

Add 25 ml of 1 N HCl and chill the suspension for 10 min in an ice bath.

-

Dissolve 0.385 g (5.5 mmol, 1.1 eq) of [15N]NaNO2 in approximately 1 ml of water.

-

Slowly add the sodium nitrite solution to the reaction mixture over about 5 minutes. The mixture will turn from yellow to red.[1]

2. Imidazole Ring Closure to form [7-15N]thioguanine:

-

The intermediate from the previous step is then subjected to ring closure. This can be achieved using various reagents, such as diethoxymethyl acetate, to form the imidazole ring.

3. Conversion to [1,7,NH2-15N3]Guanosine:

-

The labeled thioguanine is then converted to guanosine. This involves reactions to replace the sulfur atom with a hydroxyl group and to introduce the additional 15N labels. For a fully 15N5 labeled product, all nitrogen-containing reagents used in the synthesis of the pyrimidine and imidazole rings must be 15N-labeled.

Protocol 2: Synthesis of Protected 15N5-Guanosine

1. Protection of the Exocyclic Amine:

-

The exocyclic amino group of the 15N5-guanosine is protected, typically with an isobutyryl (ib) group, to prevent side reactions during oligonucleotide synthesis.

2. 5'-O-DMT Protection:

-

The 5'-hydroxyl group of the ribose sugar is protected with a 4,4'-dimethoxytrityl (DMT) group. This group is acid-labile, allowing for its removal during the detritylation step of solid-phase synthesis.

3. 2'-O-TBDMS Protection (for RNA phosphoramidites):

-

For the synthesis of RNA phosphoramidites, the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

Protocol 3: Phosphitylation of Protected 15N5-Guanosine

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

-

Under an inert argon atmosphere, dissolve the fully protected 15N5-guanosine in anhydrous dichloromethane.

-

Add 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite.

-

Add pyridinium trifluoroacetate dissolved in dichloromethane to the stirred mixture in an ice bath.

-

Monitor the reaction by TLC or HPLC until completion (typically a few hours).

-

Purify the resulting phosphoramidite by column chromatography.

Data Presentation

Table 1: Starting Materials and Reagents

| Reagent | Step Used In | Supplier Example |

| 15N-labeled precursors (e.g., 15NH4Cl) | Synthesis of 15N5-Guanine | Cambridge Isotope Lab. |

| 4-amino-6-hydroxy-2-mercaptopyrimidine | Synthesis of 15N5-Guanine | Sigma-Aldrich |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of 5'-OH | TCI America |

| N-isobutyryl chloride | Protection of exocyclic amine | Sigma-Aldrich |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylation | Glen Research |

| Anhydrous Solvents (DCM, Acetonitrile) | All steps | Sigma-Aldrich |

Table 2: Typical Yields and Purity

| Product | Typical Yield | Purity (31P-NMR) | Isotopic Enrichment (MS) |

| 15N5-Guanosine | >90% | >98% (HPLC) | >98% |

| Protected 15N5-Guanosine | 80-90% | >98% (HPLC) | >98% |

| 15N5-Guanosine Phosphoramidite | >90% | >95% | >98% |

Application in Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

During the coupling step, the 15N5-guanine phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. Unreacted chains are capped to prevent the formation of deletion mutants. The unstable phosphite triester linkage is then oxidized to a stable phosphate triester. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Quality Control: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The final product should be analyzed by mass spectrometry to confirm the incorporation of the 15N5-guanine at the desired position and to verify the overall purity of the oligonucleotide. HPLC is also used to assess purity.

Conclusion

The chemical synthesis of this compound phosphoramidites is a critical process for enabling advanced biochemical and structural studies of nucleic acids. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful execution of these synthetic steps and rigorous quality control are essential for obtaining high-quality labeled oligonucleotides for demanding applications in research and drug development.

References

Application Notes and Protocols for 15N NMR Analysis of Guanine-¹⁵N₅ Labeled Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for the structural and dynamic analysis of nitrogen-containing biomolecules. Guanine, a fundamental component of nucleic acids, possesses five nitrogen atoms that play critical roles in hydrogen bonding, metal ion coordination, and protein-nucleic acid interactions.[1] Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, its direct detection is inherently insensitive.[2][3][4] The use of isotopically labeled compounds, such as Guanine-¹⁵N₅ where all five nitrogen atoms are the ¹⁵N isotope, overcomes this limitation and enables a suite of advanced NMR experiments.[1]

Unlike the abundant ¹⁴N isotope which has a spin of 1 and a quadrupole moment that leads to broad NMR signals, the ¹⁵N nucleus has a spin of ½. This property results in sharp lines and allows for the precise measurement of chemical shifts, coupling constants, and relaxation parameters, providing invaluable insights into molecular structure, tautomeric states, and intermolecular interactions. These application notes provide detailed protocols for sample preparation and the setup of key 1D and 2D NMR experiments for Guanine-¹⁵N₅ labeled samples.

Experimental Workflow Overview

The general workflow for performing ¹⁵N NMR experiments on a Guanine-¹⁵N₅ labeled sample involves several key stages, from initial sample preparation to final data analysis. Each step is critical for acquiring high-quality, interpretable spectra.

Caption: General workflow from sample preparation to data analysis.

Application Note 1: Sample Preparation

Proper sample preparation is paramount for successful NMR experiments. The goal is to create a stable, homogeneous sample at a suitable concentration in a buffer system that minimizes signal interference.

Protocol:

-

Determine Concentration: The required concentration depends on the experiment and spectrometer sensitivity. For small molecules like guanine, higher concentrations are achievable. For larger biomolecules incorporating the labeled guanine, concentrations are typically lower.

-

Guanine/Small Oligonucleotides: 1-5 mM

-

Proteins/Large RNA (>20 kDa): 0.3-0.5 mM

-

-

Select Buffer: Choose a buffer that does not have exchangeable protons which could interfere with the signals of interest. The pH should be maintained below 6.5 if possible to slow the exchange rate of amide protons with the solvent. The total ionic strength should be kept low (<100 mM) to optimize spectrometer performance.

| Buffer System | Typical pH Range | Concentration (mM) | Notes |

| Sodium Phosphate | 6.0 - 7.5 | 10 - 50 | Commonly used, good for biological samples. |

| Potassium Phosphate | 6.0 - 7.5 | 10 - 50 | Alternative to sodium phosphate. |

| TRIS | 7.0 - 9.0 | 20 - 50 | Contains exchangeable amine protons; deuterated TRIS is recommended. |

| MES | 5.5 - 6.7 | 20 - 50 | Good buffer for lower pH ranges. |

-

Prepare the Sample: a. Weigh the Guanine-¹⁵N₅ sample and dissolve it in the chosen NMR buffer to achieve the target concentration. b. Add Deuterium Oxide (D₂O) to a final concentration of 5-10%. The deuterium signal is essential for the NMR spectrometer's lock system to maintain field stability. c. Adjust the pH to the desired value using small aliquots of dilute NaOH or HCl (or their deuterated equivalents, NaOD/DCl, to minimize the ¹H₂O signal). d. Filter the final solution through a 0.22 µm filter to remove any particulate matter. e. Transfer approximately 400-600 µL of the final sample into a clean, high-quality NMR tube.

Application Note 2: Common NMR Experiments for ¹⁵N Guanine

For ¹⁵N labeled samples, heteronuclear correlation experiments are the most powerful tools. These experiments transfer magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus, providing a significant boost in signal-to-noise.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹⁵N labeled samples. It produces a 2D spectrum with peaks correlating each ¹⁵N atom with its directly attached proton(s). For guanine, this will show correlations for the N1-H1 and the N2 amino group (-NH₂). It is exceptionally useful for monitoring changes in chemical environment upon ligand binding or conformational changes.

-

2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between ¹⁵N and protons that are two to four bonds away. It is crucial for assigning nitrogen atoms that do not have a directly attached proton (e.g., N3, N7, N9 in guanine) and for linking different parts of a molecule.

Protocol 1: Setting up a 2D ¹H-¹⁵N HSQC Experiment

This protocol describes a sensitivity-enhanced, gradient-selected HSQC experiment, a common choice for biomolecular NMR.

Caption: Simplified logic of an HSQC experiment.

Methodology:

-

Initial Setup: Load the Guanine-¹⁵N₅ sample. Lock the spectrometer on the D₂O signal and perform shimming to optimize magnetic field homogeneity.

-

Calibrate Pulses: Accurately calibrate the 90° pulse widths for both ¹H and ¹⁵N channels. This is crucial for efficient magnetization transfer.

-

Load Pulse Program: Select a sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi on Bruker systems).

-

Set Spectrometer Parameters: Define the spectral widths and offsets for both dimensions.

-

¹H Dimension (F2): Center the spectral window (offset) on the water resonance and set a width of ~12-16 ppm.

-

¹⁵N Dimension (F1): Center the offset in the expected range for guanine nitrogens (~150-250 ppm, referenced to liquid NH₃) with a spectral width of ~150-200 ppm to cover all expected signals.

-

-

Acquisition: Set the remaining parameters according to the table below and start the acquisition.

| Parameter | Typical Value | Purpose |

| Pulse Program | hsqcetfpgpsi or similar | Sensitivity-enhanced HSQC with gradient selection. |

| ¹H Spectral Width (SWH) | 12 - 16 ppm | Covers all proton signals of interest. |

| ¹⁵N Spectral Width (SWH) | 150 - 200 ppm | Covers the expected range of guanine ¹⁵N chemical shifts. |

| ¹H Offset (O1P) | ~4.7 ppm | Centered on the water resonance for effective water suppression. |

| ¹⁵N Offset (O2P) | ~180 ppm | Centered in the middle of the expected ¹⁵N chemical shift range. |

| Number of Scans (NS) | 4 - 16 (or more) | Averaging to improve signal-to-noise; depends on concentration. |

| Number of Increments (F1) | 128 - 256 | Determines the resolution in the indirect (¹⁵N) dimension. |

| Relaxation Delay (D1) | 1.0 - 1.5 s | Time for magnetization to return to equilibrium between scans. |

| ¹J(NH) Coupling Constant | ~90-95 Hz | Used for the polarization transfer delays. |

Protocol 2: Setting up a 2D ¹H-¹⁵N HMBC Experiment

This protocol is for detecting long-range correlations, essential for assigning non-protonated nitrogens.

Caption: Simplified logic of an HMBC experiment.

Methodology:

-

Setup and Calibration: Follow steps 1-3 from the HSQC protocol.

-

Load Pulse Program: Select a gradient-selected HMBC pulse program.

-

Set Spectrometer Parameters: Use similar spectral windows and offsets as for the HSQC, ensuring the full ¹⁵N range is covered. The key difference is setting the long-range coupling delay.

-

Acquisition: Set parameters and acquire the data. The number of scans will likely need to be higher than for an HSQC due to the weaker long-range correlations.

| Parameter | Typical Value | Purpose |

| Pulse Program | hmbcgplpndqf or similar | Gradient-selected HMBC. |

| ¹H Spectral Width (SWH) | 12 - 16 ppm | Covers all proton signals of interest. |

| ¹⁵N Spectral Width (SWH) | 250 - 300 ppm | A wider range may be needed to see all guanine nitrogens. |

| Number of Scans (NS) | 16 - 64 | More scans are needed for weaker long-range correlations. |

| Number of Increments (F1) | 256 - 512 | Higher resolution is often beneficial for resolving long-range couplings. |

| Relaxation Delay (D1) | 1.5 - 2.0 s | Standard relaxation delay. |

| Long-Range J Coupling | 4 - 10 Hz | The delay is optimized for this coupling range (e.g., a 50-60 ms delay). |

Data Presentation and Interpretation

After processing (Fourier transformation, phasing, and baseline correction), the resulting spectra can be analyzed. The chemical shifts are highly sensitive to the local electronic environment.

Typical ¹⁵N Chemical Shifts for Guanine Derivatives:

The following table provides approximate chemical shift ranges for the nitrogen atoms in guanine derivatives, referenced relative to liquid ammonia (NH₃).

| Nitrogen Atom | Chemical Shift Range (ppm) | Protonated? | Expected Experiment |

| N1 | 145 - 155 | Yes (in neutral form) | HSQC, HMBC |

| N2 (amino) | 60 - 80 | Yes | HSQC, HMBC |

| N3 | 195 - 205 | No | HMBC |

| N7 | 225 - 240 | No | HMBC |

| N9 | 230 - 245 | No (if glycosidic bond) | HMBC |

Note: Chemical shifts are highly dependent on solvent, pH, temperature, and molecular context (e.g., free base vs. nucleoside).

By combining the information from both HSQC and HMBC spectra, a complete assignment of all five nitrogen resonances in the Guanine-¹⁵N₅ label can be achieved, paving the way for detailed structural and interaction studies.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Guanine-15N5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Guanine-15N5, allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. Guanine, a fundamental component of nucleotides, plays a central role in cellular bioenergetics, signaling, and the synthesis of DNA and RNA. By introducing Guanine fully labeled with the heavy isotope of nitrogen (15N), researchers can trace its incorporation into guanine nucleotide pools (GMP, GDP, and GTP) via the purine salvage pathway. This allows for the quantification of the flux through this critical pathway, providing insights into nucleotide metabolism in various physiological and pathological states, including cancer and metabolic disorders.

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using this compound. Detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis are provided, along with examples of data analysis and visualization.

Signaling Pathways and Experimental Workflows

The purine salvage pathway recycles purine bases, such as guanine, into their respective nucleotides. This pathway is a key component of nucleotide metabolism, complementing the de novo synthesis pathway. Understanding the flux through the salvage pathway is crucial for developing therapies that target nucleotide metabolism.

Caption: Purine Salvage Pathway Utilizing this compound.

A typical experimental workflow for metabolic flux analysis using this compound involves several key stages, from cell culture and isotope labeling to data acquisition and analysis.

Caption: Experimental Workflow for this compound MFA.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling adherent cancer cells with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (≥98% isotopic purity)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.

-

Prepare the labeling medium by dissolving this compound in the complete culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line.

-

Aspirate the standard culture medium from the wells and wash the cells once with pre-warmed PBS.

-

Add 2 mL of the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of isotope incorporation. A time-course experiment is recommended to determine the point of isotopic steady-state.

-

At each time point, proceed immediately to the quenching and metabolite extraction protocol.

Protocol 2: Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

-

Liquid nitrogen

-

Ice-cold 80% methanol (v/v) in water

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge (refrigerated to 4°C)

Procedure:

-

At the end of the labeling period, quickly aspirate the labeling medium from the well.

-

Immediately place the 6-well plate on a bed of dry ice or a metal block pre-chilled in liquid nitrogen to quench metabolism.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 15N-Labeled Guanine Nucleotides

This protocol outlines the general parameters for the analysis of 15N-labeled guanine nucleotides by liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Procedure:

-

Reconstitute the dried metabolite extracts in 50 µL of 50% methanol in water.

-

Centrifuge the reconstituted samples at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.

-

Transfer the supernatant to LC-MS vials.

-

Inject 5-10 µL of the sample onto the LC-MS system.

-

Perform chromatographic separation using a gradient elution. An example gradient is as follows:

-

0-2 min: 2% B

-

2-10 min: 2% to 98% B

-

10-12 min: 98% B

-

12-12.1 min: 98% to 2% B

-

12.1-15 min: 2% B

-

-

Set the mass spectrometer to operate in positive ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the unlabeled (M+0) and labeled (M+5) isotopologues of GMP, GDP, and GTP.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation. This includes the fractional enrichment of the labeled species and the calculated metabolic flux rates.

Table 1: Mass Transitions for Guanine Nucleotides

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotopologue |

| GMP | 364.07 | 152.06 | M+0 |

| GMP-15N5 | 369.07 | 157.06 | M+5 |

| GDP | 444.04 | 152.06 | M+0 |

| GDP-15N5 | 449.04 | 157.06 | M+5 |

| GTP | 524.01 | 152.06 | M+0 |

| GTP-15N5 | 529.01 | 157.06 | M+5 |

Table 2: Illustrative Isotopic Enrichment of Guanine Nucleotides over Time

Disclaimer: The following data is for illustrative purposes and does not represent actual experimental results.

| Time (hours) | GMP-15N5 Fractional Enrichment (%) | GDP-15N5 Fractional Enrichment (%) | GTP-15N5 Fractional Enrichment (%) |

| 0 | 0 | 0 | 0 |

| 1 | 25.3 ± 2.1 | 15.8 ± 1.5 | 10.2 ± 0.9 |

| 4 | 68.9 ± 5.4 | 55.2 ± 4.3 | 45.7 ± 3.8 |

| 8 | 85.1 ± 6.7 | 78.4 ± 6.1 | 72.3 ± 5.9 |

| 24 | 92.5 ± 7.3 | 90.1 ± 7.0 | 88.6 ± 6.8 |

Table 3: Illustrative Calculated Fluxes through the Purine Salvage Pathway

Disclaimer: The following data is for illustrative purposes and does not represent actual experimental results.

| Condition | GMP Synthesis Flux (nmol/10^6 cells/hr) | GDP Synthesis Flux (nmol/10^6 cells/hr) | GTP Synthesis Flux (nmol/10^6 cells/hr) |

| Control | 15.2 ± 1.8 | 10.5 ± 1.2 | 8.1 ± 0.9 |

| Drug Treatment X | 8.7 ± 1.1 | 6.2 ± 0.8 | 4.5 ± 0.6 |

Data Analysis and Interpretation

The raw LC-MS/MS data needs to be processed to determine the abundance of each isotopologue. The fractional enrichment (FE) is calculated as the ratio of the labeled isotopologue to the sum of all isotopologues for a given metabolite.

FE (%) = [Abundance(M+5) / (Abundance(M+0) + Abundance(M+5))] * 100

The time-course of fractional enrichment can then be used to determine the rate of incorporation of the label and to model the metabolic fluxes. Software packages such as INCA or OpenMebius can be used for metabolic flux analysis.[1][2] The calculated fluxes can provide insights into how different conditions, such as drug treatment or genetic modifications, affect the activity of the purine salvage pathway. For example, a decrease in the flux of this compound into the GTP pool could indicate inhibition of an enzyme in the pathway.

Conclusion

Metabolic flux analysis using this compound is a robust method for quantifying the activity of the purine salvage pathway. The detailed protocols and application notes provided here offer a framework for researchers to design and execute these experiments, enabling a deeper understanding of nucleotide metabolism in health and disease. This knowledge is invaluable for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

Application Notes and Protocols for Studying Protein-Nucleic Acid Interactions Using Guanine-15N5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the molecular details of these interactions is paramount for understanding fundamental biology and for the development of novel therapeutics. Isotope labeling, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful toolkit for probing these interactions at atomic resolution.

This document provides detailed application notes and protocols for the use of Guanine-15N5, a stable isotope-labeled derivative of guanine, in the study of protein-nucleic acid interactions. By incorporating this compound into DNA or RNA, researchers can selectively monitor the local environment of guanine residues upon protein binding, yielding valuable insights into binding interfaces, conformational changes, and binding affinities.

Key Applications of this compound in Protein-Nucleic Acid Interaction Studies

-

Mapping Binding Interfaces: Chemical shift perturbation (CSP) analysis using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on 15N-labeled nucleic acids can pinpoint the guanine residues directly involved in the protein interface.

-

Determining Binding Affinities: NMR titration experiments, where an unlabeled protein is titrated into a solution of this compound labeled nucleic acid, allow for the determination of dissociation constants (Kd).[1][2]

-

Characterizing Conformational Changes: Changes in the chemical shifts and dynamics of this compound labeled nucleic acids upon protein binding can reveal alterations in the nucleic acid structure.

-

Investigating G-Quadruplex Interactions: Guanine-rich sequences can form four-stranded structures known as G-quadruplexes, which are involved in various cellular processes and are emerging as important drug targets.[3][4][5] this compound labeling is instrumental in studying the interaction of proteins with these unique structures.

-

Probing DNA Damage and Repair: Oxidative damage to DNA often targets guanine residues. This compound can be used to study the recognition and repair of these lesions by DNA repair proteins.

-

Cross-Linking Mass Spectrometry (XL-MS): this compound can be incorporated into DNA for use in XL-MS studies to identify the specific sites of protein-DNA cross-linking, providing direct evidence of interaction.

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Oligonucleotides

The synthesis of oligonucleotides containing specifically labeled this compound can be achieved through chemical synthesis. This allows for the precise placement of the labeled nucleotide at desired positions within the DNA or RNA sequence.

Materials:

-

This compound phosphoramidite

-

Standard DNA/RNA synthesis reagents and solvents

-

DNA/RNA synthesizer

-

HPLC purification system

Procedure:

-

Phosphoramidite Preparation: this compound is chemically converted to its phosphoramidite derivative suitable for use in automated solid-phase oligonucleotide synthesis.

-

Automated DNA/RNA Synthesis: The this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard DNA/RNA synthesizer.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Purification: The crude labeled oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to ensure high purity for subsequent experiments.

-

Verification: The final product is verified by mass spectrometry to confirm the correct mass and incorporation of the 15N label.

Protocol 2: NMR Titration for Determining Binding Affinity and Mapping Interaction Sites

This protocol describes a typical NMR titration experiment to characterize the interaction between a protein and a this compound labeled DNA/RNA oligonucleotide using 1H-15N HSQC.

Materials:

-

Purified this compound labeled oligonucleotide (e.g., 50-100 µM in NMR buffer)

-

Purified unlabeled protein of interest (concentrated stock, e.g., 1-2 mM in the same NMR buffer)

-

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM KCl, pH 6.5, with 10% D2O)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Prepare an initial NMR sample of the this compound labeled oligonucleotide at a known concentration.

-

Initial Spectrum Acquisition: Record a 1H-15N HSQC spectrum of the free oligonucleotide. This will serve as the reference spectrum.

-

Protein Titration: Add small aliquots of the concentrated unlabeled protein solution to the NMR tube containing the labeled oligonucleotide.

-

Spectrum Acquisition at Each Titration Point: After each addition of protein, gently mix the sample and record a 1H-15N HSQC spectrum.

-

Data Analysis:

-

Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra from each titration point. Guanine residues involved in the interaction will show progressive shifts in their corresponding peaks in the 1H-15N HSQC spectrum. The magnitude of the chemical shift change for each residue can be calculated using the following formula: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).

-

Dissociation Constant (Kd) Determination: Plot the chemical shift changes (Δδ) for significantly perturbed residues as a function of the molar ratio of protein to nucleic acid. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) for Identifying Interaction Sites

This protocol outlines a general workflow for identifying protein-DNA cross-linking sites using a this compound labeled oligonucleotide and a suitable cross-linking agent.

Materials:

-

Purified this compound labeled oligonucleotide

-

Purified protein of interest

-

Cross-linking agent (e.g., formaldehyde, UV irradiation)

-

SDS-PAGE reagents

-

In-gel digestion reagents (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Complex Formation: Incubate the this compound labeled oligonucleotide with the protein of interest to allow for complex formation.

-

Cross-Linking: Introduce the cross-linking agent to covalently link the interacting protein and nucleic acid.

-

Quenching: Stop the cross-linking reaction by adding a quenching agent.

-

SDS-PAGE Separation: Separate the cross-linked complexes from the unbound components by SDS-PAGE.

-

In-Gel Digestion: Excise the band corresponding to the cross-linked complex and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the cross-linked peptides. The mass shift corresponding to the this compound-containing DNA adduct will facilitate the identification of the cross-linked peptide and the specific amino acid residue involved in the interaction.

Data Presentation

Quantitative data from NMR titration experiments can be summarized in a table to facilitate comparison of binding affinities for different protein-nucleic acid interactions or the effects of mutations.

| Protein | Nucleic Acid Sequence (this compound labeled at Gx) | Dissociation Constant (Kd) (µM) | Key Interacting Guanine Residues |

| Protein A | 5'-CGG(G1)CATG(G2)C-3' | 10 ± 2 | G1, G2 |

| Protein A (mutant) | 5'-CGG(G1)CATG(G2)C-3' | 55 ± 5 | G1 |

| Protein B | 5'-AT(G3)C(G4)TA-3' | 2.5 ± 0.5 | G3, G4 |

This table is a representative example. Actual values would be derived from experimental data.

Visualizations

Experimental Workflow for NMR Titration

References

- 1. researchgate.net [researchgate.net]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein G-quadruplex interactions and their effects on phase transitions and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical Characterization of G-Quadruplex Recognition in the PITX1 mRNA by the Specificity Domain of the Helicase RHAU - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Guanine-15N5 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Guanine-15N5 as a stable isotope-labeled internal standard in drug metabolism studies, particularly focusing on the quantification of drug-DNA adducts.

Application Note 1: Quantification of Drug-Guanine Adducts using this compound by LC-MS/MS

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drug-DNA adducts. This compound serves as an ideal internal standard for these studies due to its identical chemical properties to unlabeled guanine, allowing for accurate correction of variations in sample preparation and instrument response.

One critical application is in the study of genotoxic drugs that form covalent adducts with DNA, primarily at the N7 position of guanine. The formation of these adducts is a key event in chemical carcinogenesis. By using this compound-labeled standards, researchers can precisely quantify the extent of DNA damage caused by such compounds after metabolic activation.

A prominent example is the study of aflatoxin B1 (AFB1), a potent hepatocarcinogen that, upon metabolic activation by cytochrome P450 enzymes in the liver, forms an epoxide that reacts with guanine to form AFB1-N7-Gua adducts[1][2][3]. The use of AFB1-N7-[15N5]-Gua as an internal standard has significantly improved the accuracy and sensitivity of methods to measure this biomarker of exposure and effect[4][5].

Data Presentation: Quantitative Analysis of Aflatoxin B1-N7-Guanine Adducts

The following table summarizes representative quantitative data for the formation of AFB1-N7-Guanine adducts in in vitro and in vivo systems. The use of a 15N5-labeled internal standard is crucial for the accuracy of these measurements.

| Biological System | Aflatoxin B1 Concentration | Adduct Level (adducts / 10^6 nucleotides) | Reference |

| In vitro (Human Hepatocytes) | 40 µM | 0.07 | |

| In vitro (Human Hepatocytes) | 400 µM | 0.74 | |

| In vivo (Mouse Liver) | 0.125 mg/kg | ~10 | |

| In vivo (Mouse Liver) | 1.0 mg/kg | ~45 |

Note: The limit of quantitation for AFB1-N7-Gua using an isotope dilution mass spectrometry method with AFB1-N7-[15N5]-Gua was reported to be as low as 0.8 pg per 20 mL of urine.

Experimental Protocols

Protocol 1: In Vitro Metabolic Activation of a Drug and Formation of DNA Adducts using Liver Microsomes

This protocol describes the in vitro incubation of a test compound (e.g., Aflatoxin B1) with calf thymus DNA and liver microsomes to generate DNA adducts.

Materials:

-

Test compound (e.g., Aflatoxin B1)

-

Calf Thymus DNA

-

Rat Liver Microsomes (or other appropriate source)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

This compound labeled internal standard (e.g., AFB1-N7-[15N5]-Gua)

-

Reagents for DNA extraction (e.g., Proteinase K, Qiagen DNA isolation columns)

-

Reagents for DNA hydrolysis (e.g., formic acid or enzymatic digestion cocktail)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, calf thymus DNA, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the liver microsomes and the test compound to the mixture. The final volume and concentrations should be optimized based on the specific compound and experimental goals.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold ethanol or by heat inactivation.

-

DNA Extraction: Isolate the DNA from the incubation mixture. A common method involves proteinase K digestion followed by column-based purification.

-

Addition of Internal Standard: Spike the purified DNA sample with a known amount of the this compound labeled internal standard (e.g., AFB1-N7-[15N5]-Gua).

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted nucleobases. This can be achieved by acid hydrolysis (e.g., with 0.1 M HCl at 95°C for 1 hour) or enzymatic digestion.

-

Sample Cleanup: The hydrolyzed sample may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Drug-Guanine Adducts

This protocol outlines the parameters for the LC-MS/MS analysis of a drug-guanine adduct, using Aflatoxin B1-N7-Guanine as an example.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A reverse-phase C18 column suitable for separating polar compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Optimized for the column dimensions (e.g., 200-400 µL/min).

-

Injection Volume: 10-20 µL.